1-(3,4-diaMinophenyl)-2-Morpholinoethanone

Description

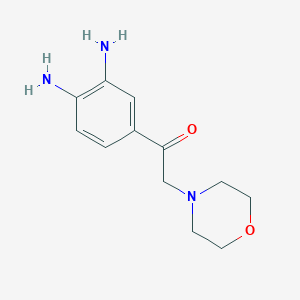

1-(3,4-Diaminophenyl)-2-morpholinoethanone is a synthetic organic compound characterized by a phenyl ring substituted with two amino groups at the 3- and 4-positions, linked to a morpholine moiety via an ethanone bridge. Its molecular formula is C₁₂H₁₆N₃O₂ (derived from the parent compound 1-(3,4-diaminophenyl)ethanone, C₈H₁₀N₂O, with a morpholino substitution) and a molecular weight of 250.28 g/mol . The compound’s melting point is reported at 132–133°C for the base structure , though substitution patterns may alter this. It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting receptors like 5-HT₆ or antimicrobial agents . Safety data indicate hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name |

1-(3,4-diaminophenyl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10-2-1-9(7-11(10)14)12(16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNQTYFDVRYDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro-Substituted Intermediate Reduction Route

This classical approach involves:

- Preparation of 4-(4-nitrophenyl)morpholin-3-one or analogues via coupling reactions.

- Catalytic hydrogenation of the nitro group to the amino group using palladium on carbon (Pd/C) under hydrogen atmosphere.

- 4-(4-nitrophenyl)-3-morpholinone is suspended in ethanol.

- Pd/C catalyst (5%) is added.

- Hydrogenation is conducted at 5 bar pressure and 80°C for about 1 hour.

- After reaction, catalyst is filtered off, and product crystallizes upon cooling.

- Yield reported: approximately 70% with high purity.

- High purity and reasonable yield.

- Well-established catalytic hydrogenation.

- Use of expensive Pd catalyst.

- Safety concerns with handling hydrogen gas.

- Multi-step process including nitro compound synthesis.

Oxidation and Cyclization of Haloethoxy Precursors

An alternative industrially favorable method involves:

- Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using TEMPO-catalyzed oxidation with sodium or calcium hypochlorite.

- Formation of N-(4-aminophenyl)-2-(2-haloethoxy)acetamide intermediate.

- One-step cyclization to form the morpholinone ring.

This method avoids hazardous nitration and expensive metal catalysts, improving safety and cost-effectiveness.

- Oxidation under phase transfer catalyst conditions.

- pH control between 8 and 12 during oxidation.

- Extraction and purification by organic solvents like methyl isobutyl ketone.

- High yield and purity (up to 87%) reported.

- Suitable for large-scale industrial production.

Acid-Catalyzed Selective Oxidation

A recent method employs:

- Acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite as the sole oxidant.

- This transforms the morpholine to morpholin-3-one derivatives efficiently.

- The process is facile and uses inexpensive oxidants, improving economic viability.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalyst/ Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitro Reduction (Pd/C Hydrogenation) | Nitro intermediate synthesis → hydrogenation | Pd/C, H2 | ~70 | High purity, well-known method | Expensive catalyst, safety issues |

| TEMPO-Catalyzed Oxidation & Cyclization | Oxidation of chloroethoxy ethanol → cyclization | TEMPO, NaOCl/Ca(OCl)2 | Up to 87 | Avoids Pd, nitration, safe, scalable | Requires careful pH control |

| Acid-Catalyzed Sodium Chlorite Oxidation | Oxidation of 4-(4-nitrophenyl)morpholine | Sodium chlorite, acid catalyst | Good | Inexpensive oxidant, facile | Limited industrial data |

Detailed Research Findings and Notes

- Industrial Scale Considerations: Methods involving hazardous nitration and use of chromium trioxide or acyl chlorides are avoided due to environmental and safety concerns.

- Catalyst Avoidance: The TEMPO-mediated oxidation route is preferred industrially as it avoids precious metal catalysts and toxic reagents, improving sustainability.

- Purity and Yield: The cyclization method via haloethoxy acetamide intermediates yields high purity products with yields around 87%, superior to classical nitro reduction routes.

- Process Optimization: pH control during oxidation and efficient extraction/purification steps are critical to maximize yield and product quality.

- Hydrogenation Conditions: For catalytic reduction, maintaining temperature (~80°C) and pressure (~5 bar) is essential for complete conversion and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diaminophenyl)-2-Morpholinoethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups or the ethanone backbone.

Substitution: The amino groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound 1-(3,4-diaminophenyl)-2-morpholinoethanone is a chemical entity that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the aniline and morpholino groups may enhance the compound's ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo, suggesting potential as a chemotherapeutic agent.

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate that it may possess inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Materials Science

Polymer Chemistry : The morpholino group allows for the incorporation of this compound into polymer matrices. Research has demonstrated its utility in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and other industrial applications.

Analytical Chemistry

Chromatographic Applications : The compound has been utilized as a standard reference material in chromatographic methods, particularly high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and analysis of complex mixtures, aiding in the development of analytical protocols for pharmaceutical formulations.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The researchers synthesized several analogs and tested their cytotoxicity against human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency.

Case Study 2: Antimicrobial Activity

In a research article from Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. The study found that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, indicating its potential as an alternative treatment option for bacterial infections.

Case Study 3: Polymer Development

A recent study published in Polymer Chemistry investigated the incorporation of this compound into poly(methyl methacrylate) (PMMA) matrices. The resulting composites displayed improved mechanical strength and thermal resistance, making them suitable for applications in automotive and aerospace industries.

Mechanism of Action

The mechanism by which 1-(3,4-Diaminophenyl)-2-Morpholinoethanone exerts its effects involves interactions with specific molecular targets. The amino groups on the phenyl ring can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the morpholine ring may interact with hydrophobic pockets in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Aminophenyl)-2-Morpholinoethanone

- Structure: Features a single amino group on the phenyl ring.

- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-(4-nitrophenyl)ethanone with morpholine, followed by nitro group reduction .

- Key Differences: Reduced electron-donating capacity compared to the diaminophenyl analog, impacting reactivity in condensation reactions .

1-(1-(4-Methoxyphenylsulfonyl)-1H-indol-3-yl)-2-Morpholinoethanone (3l)

- Structure : Incorporates a sulfonated indole core with a 4-methoxy group.

- Properties: Melting Point: 88–89°C (lower than the diaminophenyl analog, suggesting reduced crystallinity). IR Data: Strong carbonyl stretch at 1664 cm⁻¹, similar to the target compound’s ketone group . Application: Acts as a 5-HT₆ receptor antagonist, highlighting the role of sulfonyl and indole groups in receptor binding .

1-(2,7-Dichloro-9H-fluoren-4-yl)-2-Morpholinoethanone (4p)

- Structure : Fluorene core with chlorine substituents.

- Properties: Melting Point: 190–191°C (significantly higher due to planar fluorene rigidity). Electron Effects: Chlorine atoms enhance lipophilicity and alter electronic properties compared to amino groups.

1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-Morpholinoethanone (6a)

- Structure : Contains a dihydropyrazole ring fused to a benzodioxole group.

- Properties: Melting Point: 136°C (lower than diaminophenyl analog, reflecting reduced hydrogen bonding).

Comparative Data Tables

Table 1. Structural and Physical Properties

Table 2. Spectroscopic Data Comparison

| Compound Name | IR (C=O stretch, cm⁻¹) | ¹³C-NMR (Carbonyl δ, ppm) |

|---|---|---|

| This compound | ~1660 (estimated) | ~193 (estimated) |

| Compound 3l | 1664 | 193.3 |

| Compound 6a | 1658 | N/A |

Key Research Findings

- Electronic Effects: The 3,4-diaminophenyl group enhances electron density, facilitating reactions with electrophiles (e.g., aldose condensation ). Nitro or chloro substituents (e.g., in ’s 3-nitrophenyl analog) reduce reactivity due to electron withdrawal .

- Biological Activity: Morpholinoethanone derivatives with sulfonylindole (e.g., 3l) or benzodioxole (e.g., 6a) groups show receptor-specific or antimicrobial effects, whereas diaminophenyl analogs may target redox-sensitive pathways .

- Safety Profile: Diaminophenyl derivatives exhibit higher toxicity (H302, H335) compared to non-amino-substituted analogs like 1-(2-Amino-6-nitrophenyl)ethanone, which lacks classified health hazards .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(3,4-diaminophenyl)-2-morpholinoethanone to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., ethanol or dichloromethane), temperature control (room temperature to reflux), and catalysts (e.g., EDCI/HOBt for coupling reactions). Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while purification via silica gel column chromatography (230–400 mesh) minimizes impurities .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the morpholine and diaminophenyl moieties, while infrared (IR) spectroscopy confirms carbonyl (C=O) and amine (N–H) functional groups. Mass spectrometry (MS) provides molecular weight validation .

Q. How can researchers ensure reproducibility in synthesizing morpholino-aryl ketone derivatives?

- Methodological Answer : Standardize reaction parameters (solvent purity, stoichiometry, and catalyst loading) and validate intermediates using TLC and NMR. Cross-referencing spectral data with PubChem entries (e.g., InChI keys) ensures structural consistency .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or oxidation reactions?

- Methodological Answer : Kinetic studies under varying pH and solvent polarities can elucidate reaction pathways. For example, the electron-rich diaminophenyl group may enhance susceptibility to electrophilic attack, while the morpholine ring influences steric hindrance. Computational modeling (DFT) can predict reactive sites .

Q. How can researchers resolve discrepancies in reported biological activities of morpholino-aryl ketones across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., kinase inhibition assays for enzyme activity) and assess compound purity via HPLC. Structural analogs (e.g., triazine-morpholino hybrids) can clarify structure-activity relationships (SAR) and identify confounding substituent effects .

Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacological properties?

- Methodological Answer : Introduce substituents (e.g., halogens or methoxy groups) to modulate lipophilicity and bioavailability. Evaluate derivatives using in vitro models (e.g., cell viability assays) and molecular docking to predict target binding. Prioritize compounds with balanced solubility and metabolic stability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of morpholino-aryl ketones in acidic or basic media?

- Methodological Answer : Conduct stability studies under controlled conditions (pH 1–14, 25–60°C) and analyze degradation products via LC-MS. Compare results with PubChem stability entries (e.g., hydrolysis pathways for morpholine rings) to identify environmental or analytical variability .

Q. Why do different studies report varying yields for similar synthetic routes to morpholino-aryl ketones?

- Methodological Answer : Variability may arise from differences in reagent purity, solvent drying methods, or workup procedures. Reproduce reactions using strictly anhydrous conditions and characterize intermediates to isolate critical steps (e.g., coupling efficiency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.